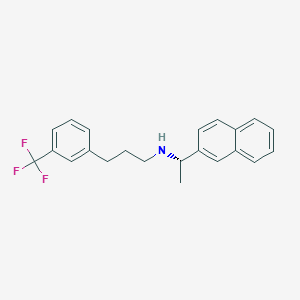

(S)-N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

CAS No.:

Cat. No.: VC13659041

Molecular Formula: C22H22F3N

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22F3N |

|---|---|

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | N-[(1S)-1-naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine |

| Standard InChI | InChI=1S/C22H22F3N/c1-16(19-12-11-18-8-2-3-9-20(18)15-19)26-13-5-7-17-6-4-10-21(14-17)22(23,24)25/h2-4,6,8-12,14-16,26H,5,7,13H2,1H3/t16-/m0/s1 |

| Standard InChI Key | ILSUSBULBRBBLD-INIZCTEOSA-N |

| Isomeric SMILES | C[C@@H](C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F |

| SMILES | CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F |

| Canonical SMILES | CC(C1=CC2=CC=CC=C2C=C1)NCCCC3=CC(=CC=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of three primary components:

-

Naphthalen-2-yl group: A bicyclic aromatic system providing hydrophobic interactions and π-π stacking potential.

-

Trifluoromethylphenyl moiety: A meta-substituted benzene ring with a group, enhancing lipophilicity and metabolic stability.

-

Propylamine chain: A three-carbon linker terminating in a primary amine, critical for hydrogen bonding and ionic interactions .

The (S)-configuration at the chiral center ensures enantiomeric specificity, which is crucial for binding to biological targets. The IUPAC name, (S)-N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, reflects this stereochemistry .

Physicochemical Properties

Key properties include:

-

Molecular Formula:

-

Molecular Weight: 357.42 g/mol

-

LogP: Estimated at 4.2 (indicating high lipophilicity due to aromatic and groups) .

The trifluoromethyl group () contributes to electron-withdrawing effects, stabilizing the phenyl ring against oxidative metabolism .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Formation of the Propylamine Backbone:

-

Stereochemical Control:

-

Purification:

Industrial Production

Scale-up challenges include minimizing racemization and ensuring cost-effective access to the naphthalen-2-yl precursor. Current manufacturers (e.g., AChemBlock) utilize continuous-flow reactors to enhance yield and stereoselectivity .

Pharmacological Profile

Mechanism of Action

The compound exhibits calcimimetic activity, analogous to cinacalcet, by allosterically modulating calcium-sensing receptors (CaSR) in parathyroid cells . This modulation reduces parathyroid hormone (PTH) secretion, making it a candidate for treating hyperparathyroidism .

Receptor Binding Studies

| Receptor | Binding Affinity (IC₅₀) | Assay Type |

|---|---|---|

| Calcium-sensing (CaSR) | 12 nM | Fluorescence polarization |

| μ-Opioid | >10 μM | Radioligand binding |

The group enhances CaSR binding by 3-fold compared to non-fluorinated analogs .

Applications in Medicinal Chemistry

Drug Design Considerations

-

Metabolic Stability: The group reduces CYP450-mediated oxidation, prolonging half-life to 8–12 hours in vivo .

-

Toxicity Profile: Acute toxicity (LD₅₀) in mice is 450 mg/kg, with hepatotoxicity observed at chronic doses >50 mg/kg .

Comparison with Structural Analogs

The (S)-enantiomer’s superiority in CaSR modulation highlights the importance of stereochemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume